N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide
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Overview
Description
N’-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Nitration: The benzodioxole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated benzodioxole is reacted with an appropriate amine to form the carboximidamide group.
Coupling: Finally, the benzodioxole derivative is coupled with a suitable carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of N’-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid or aldehyde groups.
Scientific Research Applications
N’-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N’-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can modify cellular components.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide
- N’-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide
Uniqueness
N’-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxole and nitro groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6/c16-14(9-1-4-11(5-2-9)18(20)21)17-24-15(19)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSYZFXFDDMXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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